pivaloyl-alanine
Description
Pivaloyl-alanine is an acylated derivative of the amino acid L-alanine, where the pivaloyl group (trimethylacetyl, (CH₃)₃CCO-) is covalently bonded to the α-amino group of alanine. This modification enhances the compound’s lipophilicity and steric bulk, making it valuable in peptide synthesis as a protecting group or in prodrug design to improve metabolic stability .
Properties
CAS No. |
5872-22-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(6(10)11)9-7(12)8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI Key |
YZCGBCIVGWGNAU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-alanine typically involves the protection of the amino group of L-alanine with a tert-butylcarbonyl group. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
pivaloyl-alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: L-alanine.
Coupling: Peptides with this compound as a residue.
Substitution: Amino acid derivatives with different functional groups.
Scientific Research Applications
pivaloyl-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of pivaloyl-alanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further modifications.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Acyl/Modifying Group | Backbone Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | (CH₃)₃CCO- | L-Alanine | C₈H₁₅NO₃ | 173.21 |
| N-Phthalyl-L-alanine | C₆H₄(CO)₂- | L-Alanine | C₁₁H₁₁NO₅ | 245.21 |
| β-Ala-L-Val | β-Alanine | L-Valine | C₈H₁₆N₂O₃ | 188.23 |
| Acetyl-L-alanine | CH₃CO- | L-Alanine | C₅H₉NO₃ | 131.13 |
Physicochemical Properties
The pivaloyl group significantly alters physicochemical behavior compared to other acylated analogs:
- Lipophilicity : this compound (logP ~1.2) is more lipophilic than acetyl-alanine (logP ~-0.5) due to its branched alkyl chain, enhancing membrane permeability but reducing aqueous solubility (~10.5 g/L vs. acetyl-alanine’s ~50 g/L) .
- Steric Effects : The bulky pivaloyl group provides superior steric protection against enzymatic degradation compared to acetyl or phthalyl groups, which are more susceptible to hydrolysis .
- Thermal Stability : Pivaloyl derivatives generally exhibit higher thermal stability than aromatic analogs like N-phthalyl-alanine due to the absence of conjugated π-systems .
Stability and Reactivity
- Hydrolytic Stability : this compound’s tert-butyl group resists nucleophilic attack, making it more stable in acidic or basic conditions than acetyl-alanine. In contrast, N-phthalyl-alanine undergoes ring-opening hydrolysis under mild alkaline conditions .
- Enzymatic Resistance: The steric bulk of the pivaloyl group impedes protease activity, whereas β-Ala-L-Val’s peptide bond is cleaved by aminopeptidases .
Data Tables
Table 1: Comparative Properties of N-Acylated Alanine Derivatives
| Property | This compound | N-Phthalyl-Alanine | Acetyl-Alanine | β-Ala-L-Val |
|---|---|---|---|---|
| Molecular Weight | 173.21 | 245.21 | 131.13 | 188.23 |
| logP (Predicted) | 1.2 | 0.8 | -0.5 | -0.3 |
| Aqueous Solubility (g/L) | 10.5 | 5.8 | 50.0 | 15.0 |
| Hydrolytic Stability | High | Moderate | Low | Moderate |
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